(3-(Furan-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Furan-3-yl)phenyl)methanol is an organic compound that features a furan ring attached to a phenyl group, which is further connected to a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-3-yl)phenyl)methanol typically involves the reaction of 3-bromofuran with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride to yield the desired product . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the furan-phenyl bond .
Industrial Production Methods:
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: (3-(Furan-3-yl)phenyl)carboxaldehyde.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (3-(Furan-3-yl)phenyl)methanol in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and phenyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Furan-3-methanol: Shares the furan ring but lacks the phenyl group, resulting in different chemical and biological properties.
(3-(Furan-2-yl)phenyl)methanol: Similar structure but with the furan ring attached at a different position, leading to variations in reactivity and applications.
Uniqueness: (3-(Furan-3-yl)phenyl)methanol is unique due to the specific positioning of the furan and phenyl groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H10O2 |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
[3-(furan-3-yl)phenyl]methanol |
InChI |
InChI=1S/C11H10O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2 |
InChI-Schlüssel |
UWCXIYJZYPUIPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=COC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.